5(6)-Iodoacetamidotetramethylrhodamine

Descripción general

Descripción

5(6)-Iodoacetamidotetramethylrhodamine is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to covalently bind to thiol groups in proteins, making it a valuable tool for labeling and tracking proteins in various biological assays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Iodoacetamidotetramethylrhodamine typically involves the iodination of tetramethylrhodamine followed by the introduction of an iodoacetamide group. The reaction conditions often include the use of iodine and acetic acid as reagents, with the reaction being carried out under controlled temperature and pH conditions to ensure the selective iodination of the rhodamine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5(6)-Iodoacetamidotetramethylrhodamine primarily undergoes substitution reactions due to the presence of the iodoacetamide group. This group is reactive towards nucleophiles, particularly thiol groups in proteins, leading to the formation of stable thioether bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to facilitate the nucleophilic attack on the iodoacetamide group.

Major Products

The major products formed from these reactions are labeled proteins or peptides, where the this compound is covalently attached to the thiol groups of the target molecules.

Aplicaciones Científicas De Investigación

Biological Imaging

Fluorescent Labeling

IATR is widely used for labeling biomolecules, particularly proteins and peptides. Its strong fluorescence allows for the visualization of cellular structures and processes. The dye can be conjugated to antibodies or other targeting molecules, enabling the study of specific proteins within complex biological systems. For instance, it has been utilized in immunofluorescence assays to detect protein expression in tissues and cells.

Live Cell Imaging

The compound's ability to penetrate cell membranes makes it suitable for live cell imaging. Researchers have employed IATR to monitor dynamic cellular processes such as mitochondrial function and cellular signaling pathways in real-time. This application is crucial for understanding cellular responses to various stimuli and drug treatments.

Chemical Sensing

Detection of Reactive Species

IATR has been developed as a sensor for detecting reactive oxygen species (ROS) in biological samples. The fluorescence intensity of IATR changes in response to ROS, allowing for quantitative measurements of oxidative stress within cells. This application is significant in studying diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders.

pH Sensing

The dye's fluorescence properties are also sensitive to pH changes, making it an effective pH indicator in various environments. Researchers have utilized IATR in biochemical assays that require precise pH monitoring, enhancing the accuracy of experimental results.

Molecular Biology Probes

DNA Probes

IATR can be incorporated into DNA probes for hybridization assays. Its high quantum yield and photostability make it an excellent choice for detecting specific nucleic acid sequences through fluorescence resonance energy transfer (FRET) techniques. This application is vital for genetic research, diagnostics, and forensic analysis.

Enzyme Substrates

The compound serves as a fluorogenic substrate for various enzymes, facilitating the study of enzymatic activity in biochemical pathways. By using IATR-labeled substrates, researchers can track enzyme kinetics and mechanisms in real-time.

Table: Summary of Key Applications and Findings

Mecanismo De Acción

The mechanism of action of 5(6)-Iodoacetamidotetramethylrhodamine involves the covalent modification of thiol groups in proteins. The iodoacetamide group reacts with the thiol group, forming a stable thioether bond. This covalent attachment allows for the fluorescent labeling of proteins, enabling their detection and visualization in various assays. The molecular targets are typically cysteine residues in proteins, and the pathways involved include the formation of thioether bonds through nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

Tetramethylrhodamine: A parent compound of 5(6)-Iodoacetamidotetramethylrhodamine, lacking the iodoacetamide group.

Fluorescein Isothiocyanate (FITC): Another fluorescent dye used for labeling proteins, but with different chemical properties and reactivity.

Alexa Fluor Dyes: A family of fluorescent dyes with varying spectral properties and applications.

Uniqueness

This compound is unique due to its specific reactivity towards thiol groups, allowing for selective and stable labeling of proteins. This specificity makes it particularly valuable in applications where precise protein labeling is required, such as in fluorescence microscopy and flow cytometry.

Actividad Biológica

5(6)-Iodoacetamidotetramethylrhodamine (5(6)-IATR) is a fluorescent compound widely utilized in biological research for its ability to selectively label proteins. This article explores its biological activity, synthesis methods, applications, and case studies that illustrate its utility in various research contexts.

Chemical Structure and Properties

5(6)-IATR is a derivative of rhodamine, characterized by a bright fluorescence that enables visualization in biological systems. The compound features an iodoacetamido group, which enhances its reactivity towards thiol groups in proteins. This reactivity allows for covalent bonding with cysteine residues, facilitating the labeling of biomolecules without altering their functional properties.

The primary mechanism of action for 5(6)-IATR involves:

- Covalent Labeling : The iodoacetamide group reacts with thiol groups on proteins, forming stable bonds that enable specific labeling.

- Fluorescence Emission : Upon excitation by light, the compound emits fluorescence, which can be detected using fluorescence microscopy or other imaging techniques.

This dual capability makes 5(6)-IATR an invaluable tool for tracking protein dynamics and interactions within live cells or tissues.

Synthesis Methods

Several methods exist for synthesizing 5(6)-IATR. A notable approach includes:

- Optimized Synthesis : This method ensures high purity and functionality of the final product, which is crucial for reliable experimental results .

Applications in Biological Research

The applications of 5(6)-IATR are extensive and include:

- Protein Labeling : Used to label muscle fiber proteins, providing insights into muscle physiology and pathology.

- Real-Time Monitoring : Enables researchers to monitor protein interactions and dynamics in real-time within cellular environments.

- Biosensing : Utilized in developing biosensors for detecting biomolecules such as ATP and ADP, leveraging its fluorescent properties to measure binding kinetics .

Case Study 1: Muscle Fiber Labeling

Research has demonstrated the effectiveness of 5(6)-IATR in labeling muscle fiber proteins. A study utilized this compound to investigate the structural dynamics of muscle fibers during contraction. The findings revealed significant insights into muscle physiology, particularly regarding how specific proteins interact during muscle contraction and relaxation phases.

Case Study 2: Biosensor Development

Another application involved the development of a fluorescent biosensor based on 5(6)-IATR for ADP detection. The sensor exhibited a significant increase in fluorescence upon ADP binding, indicating its potential for real-time kinetic measurements of ATPase and kinase activities. The binding kinetics were characterized using stopped-flow experiments, demonstrating the compound's utility in studying enzyme dynamics .

Interaction Studies

Interaction studies using 5(6)-IATR focus on its binding affinity to various biomolecules. These studies typically involve:

- Fluorescence Spectroscopy : To measure changes in fluorescence intensity upon binding events.

- Mass Spectrometry : To confirm labeling stoichiometry and identify specific interactions.

Such studies enhance understanding of protein dynamics and interactions within cellular environments, paving the way for further research into cellular mechanisms.

Propiedades

IUPAC Name |

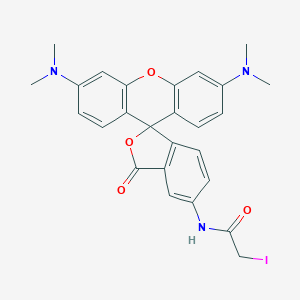

N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENCSKZMSUJDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436508 | |

| Record name | 6-IATR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136538-85-7 | |

| Record name | 6-IATR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Iodoacetamidotetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.